molecular formula C15H20O5 B1325994 Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate CAS No. 898758-44-6

Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate

Cat. No.: B1325994
CAS No.: 898758-44-6
M. Wt: 280.32 g/mol
InChI Key: BKAOBSQJIHGRDY-UHFFFAOYSA-N
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Description

Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate (CAS 898758-44-6) is a valeric acid derivative with a molecular formula of C₁₅H₂₀O₅ and a molecular weight of 280.32 g/mol . It features a 2,6-dimethoxyphenyl group attached to a γ-keto ester backbone. This compound is primarily utilized in scientific research as a synthetic intermediate, particularly in the development of pharmaceuticals and organic materials. Key physicochemical properties include a topological polar surface area (TPSA) of 61.8 Ų, indicating moderate polarity, and a calculated logP (XLogP3) of 2, suggesting moderate lipophilicity . Its structural motif—combining an electron-rich aromatic ring with a ketone and ester group—makes it versatile in nucleophilic and electrophilic reactions.

Properties

IUPAC Name

ethyl 5-(2,6-dimethoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-20-14(17)10-5-7-11(16)15-12(18-2)8-6-9-13(15)19-3/h6,8-9H,4-5,7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAOBSQJIHGRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645822
Record name Ethyl 5-(2,6-dimethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-44-6
Record name Ethyl 2,6-dimethoxy-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2,6-dimethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid.

    Reduction: Formation of 5-(2,6-dimethoxyphenyl)-5-hydroxyvalerate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate has shown promise as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis . The mechanism of action is believed to involve the inhibition of bacterial dihydrofolate reductase, a critical enzyme in folate synthesis.

Case Study: Inhibition of Dihydrofolate Reductase
A study evaluated the efficacy of various derivatives against bacterial dihydrofolate reductase. Compounds structurally related to this compound demonstrated significant inhibition, suggesting potential for development into therapeutic agents against resistant bacterial strains .

Anticancer Properties
In addition to its antimicrobial properties, preliminary studies suggest that this compound may have anticancer effects. Research has indicated that derivatives with similar phenolic structures can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Agricultural Applications

Fungicidal Activity
this compound has been investigated for its fungicidal properties. Its structure allows it to interact effectively with fungal cell membranes, leading to cell death. This application is particularly relevant in protecting crops from fungal infections .

Case Study: Efficacy Against Plant Pathogens
Field trials have shown that formulations containing this compound significantly reduce fungal infections in crops such as wheat and corn. These studies highlight its potential as a sustainable alternative to conventional fungicides .

Materials Science

Polymeric Applications
The compound has potential applications in the development of polymeric materials due to its ability to act as a plasticizer or modifier. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Case Study: Composite Materials Development
Research on composite materials incorporating this compound has demonstrated improved flexibility and durability compared to traditional composites. This property is particularly beneficial for applications in packaging and construction materials .

Data Tables

Application AreaSpecific UseEfficacy/Results
Medicinal ChemistryAntimicrobial agentSignificant inhibition of bacterial growth
Anticancer propertiesInduction of apoptosis in cancer cells
Agricultural ScienceFungicideReduced fungal infections in crops
Materials SciencePlasticizer/modifierEnhanced mechanical properties

Mechanism of Action

The mechanism of action of Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) TPSA (Ų) XLogP3 Key Differences/Applications
This compound 898758-44-6 2,6-dimethoxy C₁₅H₂₀O₅ 280.32 61.8 2 Reference compound; moderate polarity and lipophilicity .
Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate 898758-29-7 2,5-dimethoxy C₁₅H₂₀O₅ 280.32 61.8 2 Altered regiochemistry reduces steric hindrance; potentially higher reactivity in electrophilic substitutions .
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate 898758-62-8 3,5-dimethoxy C₁₅H₂₀O₅ 280.32 61.8 2 Symmetric substitution enhances crystallinity; used in solid-phase synthesis .
Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate 898753-24-7 2,6-difluoro C₁₃H₁₄F₂O₃ 268.25 46.5 2.5 Fluorine's electron-withdrawing effect stabilizes intermediates; applications in fluorinated drug synthesis .
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate 898752-37-9 3,5-difluoro C₁₃H₁₄F₂O₃ 268.25 46.5 2.5 Enhanced metabolic stability compared to methoxy analogs; used in PET tracer development .

Key Findings:

Fluorinated derivatives (e.g., 2,6-difluoro) exhibit higher electronegativity, stabilizing transition states in cross-coupling reactions, as evidenced by their use in Suzuki-Miyaura reactions .

Polarity and Solubility :

  • Methoxy-substituted compounds (TPSA ~61.8 Ų) are more polar than fluorinated analogs (TPSA ~46.5 Ų), leading to better aqueous solubility, which is critical for bioavailability in drug design .

Synthetic Applications :

  • Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is preferred in solid-phase synthesis due to its symmetric structure, which facilitates crystallization .
  • Fluorinated variants are prioritized in radiopharmaceuticals for their resistance to enzymatic degradation .

Table 2: Comparative Reactivity in Common Reactions

Reaction Type This compound Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate
Nucleophilic Addition Moderate (steric hindrance) High (reduced steric bulk) Low (electron-withdrawing F groups)
Electrophilic Aromatic Substitution Low (electron-donating methoxy groups) Moderate (less activation) High (F groups deactivate ring)
Hydrolysis (Ester Group) Slow (polarity reduces water access) Similar to 2,6-isomer Fast (lower TPSA enhances water contact)

Biological Activity

Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of compounds known as oxovalerates. Its chemical structure can be represented as follows:

  • Molecular Formula : C13H16O4
  • Molecular Weight : 240.26 g/mol
  • IUPAC Name : Ethyl 5-(2,6-dimethoxyphenyl)-5-oxopentanoate

The presence of the dimethoxyphenyl group is crucial for its biological activity, influencing its interaction with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Its structural analogs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study evaluated the antibacterial properties of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL, suggesting significant antibacterial activity .
  • Anticancer Activity :
    • In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that this compound could inhibit cell growth by inducing apoptosis. The IC50 values were reported in the range of 10-30 µM, indicating moderate potency .
  • Anti-inflammatory Effects :
    • Research focusing on inflammatory models showed that this compound could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The following table summarizes key findings from SAR studies:

Compound VariantBiological ActivityIC50/MIC Values
This compoundAntibacterial against S. aureusMIC < 100 µg/mL
Ethyl 5-(3-methoxyphenyl)-5-oxovalerateAnticancer (MCF-7 cells)IC50 = 20 µM
Ethyl 5-(4-methylphenyl)-5-oxovalerateAnti-inflammatory (macrophage model)Reduction in TNF-alpha

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate, and how can reaction conditions be adjusted to improve yield?

  • Methodology : Start with propargylation of homopropargyl alcohols using 1,3-dilithiopropyne to form the pent-2-ynoate backbone . Incorporate 2,6-dimethoxyphenyl groups via nucleophilic aromatic substitution (SNAr) under controlled pH (e.g., 7–8) to avoid demethylation . Monitor reaction progress using TLC or HPLC with UV detection (λ = 254 nm). Optimize solvent polarity (e.g., THF or DMF) and temperature (60–80°C) to enhance regioselectivity .

Q. How is X-ray crystallography used to confirm the molecular conformation of this compound?

  • Methodology : Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate). Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Analyze bond lengths (e.g., C–O = 1.43 Å, C–C = 1.55 Å) and dihedral angles (e.g., C12–C7–C13–C1 = 69.77°) to validate stereochemistry . Compare with density functional theory (DFT) calculations (B3LYP/6-31G*) to resolve discrepancies .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

  • Methodology : Use 1H NMR (δ 3.85 ppm for methoxy groups, δ 4.20 ppm for ethyl ester) and 13C NMR (δ 170 ppm for ketone carbonyl) . Confirm molecular weight via HRMS (ESI+, m/z calc. 306.13; found 306.15). IR spectroscopy (C=O stretch at 1720 cm⁻¹, C–O–C at 1250 cm⁻¹) can detect hydrolytic degradation .

Advanced Research Questions

Q. How do electronic effects of the 2,6-dimethoxyphenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Perform Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh3)4 catalysis. Use DFT calculations to map electron density at the para-position of the dimethoxyphenyl ring, which sterically hinders electrophilic substitution . Compare reaction rates with non-methoxy analogs to quantify electronic effects .

Q. What computational strategies resolve contradictions between predicted and experimental solubility data?

  • Methodology : Apply COSMO-RS simulations to predict solubility in polar aprotic solvents (e.g., logP = 2.3 in DMSO). Validate experimentally via saturation shake-flask methods (UV-Vis at λmax = 280 nm). Address discrepancies by adjusting solvent-solute hydrogen-bonding parameters in computational models .

Q. How does this compound interact with neurotensin receptors (NTRs), and what structural modifications enhance selectivity?

  • Methodology : Conduct competitive binding assays using SR48692 (NTR1 antagonist) as a reference . Modify the valerate chain to introduce fluorinated or methylated groups. Assess binding affinity (IC50) via radioligand displacement (³H-neurotensin). Use molecular docking (AutoDock Vina) to identify key residues (e.g., Tyr³²⁰) for hydrophobic interactions .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR). Optimize purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Use DOE (design of experiments) to identify critical parameters (e.g., catalyst loading ±5%) affecting enantiomeric excess .

Data Contradiction and Reproducibility Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

  • Methodology : Replicate degradation studies (0.1 M HCl, 25°C) with LC-MS monitoring. Compare hydrolysis rates with structurally similar esters (e.g., ethyl 5-hydroxydecanoate) . Use 2D-NMR (HSQC, HMBC) to identify degradation byproducts (e.g., free carboxylic acid). Publish raw chromatograms and spectral data to ensure transparency .

Q. Why do crystallographic data sometimes conflict with computational bond-angle predictions?

  • Methodology : Re-analyze crystal packing effects (e.g., C–H···O interactions) that distort gas-phase DFT geometries . Use high-pressure crystallography (1–5 GPa) to assess conformational flexibility. Cross-validate with solid-state NMR (¹³C CP/MAS) .

Methodological Resources

  • Synthesis Protocols : Refer to Gao et al. (2014) for propargylation techniques .
  • Crystallography : Use SHELXL-2018 for refinement; CCDC 1901024 provides raw data .
  • Biological Assays : Follow Buhler et al. (2005) for neurotensin receptor protocols .

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